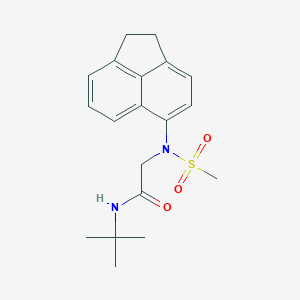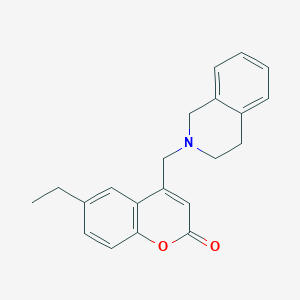![molecular formula C26H20F3NO4 B4622106 2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4622106.png)
2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide
Vue d'ensemble
Description
This compound is part of a broader class of chemicals with potential for various applications, including anticancer activities. Its structure features a complex arrangement of aromatic systems, including a chromen-7-yl moiety and a trifluorophenyl group, suggesting its synthesis and analysis might offer insights into its reactivity and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic aromatic precursors. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a somewhat similar structure, was synthesized through reactions involving ethyl 2-(2-isopropylphenoxy) acetic acid, 2-diaminobenzene, and subsequent recrystallization, highlighting the complexity and precision required in synthesizing such molecules (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds within this family often features intricate hydrogen bonding and crystal packing, as seen in other related molecules. For example, structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides demonstrate complex intermolecular interactions, including hydrogen bonds and π interactions, which could be reflective of the structural intricacies of our compound of interest (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving chromene derivatives can include nucleophilic substitutions, ring-opening reactions, and photoproduction of ketenes, indicating a rich chemistry that can be leveraged for various synthetic applications. An example is the in situ direct photoproduction of ketenes from substituted coumarins, illustrating the photochemical reactivity of such compounds (Kuş et al., 2009).
Physical Properties Analysis
Physical properties, including crystal structure and solubility, are crucial for understanding the compound's behavior in different environments. Studies on compounds like Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium] have detailed the crystallographic parameters, offering insights into the solid-state characteristics of similar compounds (Penkova et al., 2010).
Applications De Recherche Scientifique
Synthesis and Characterization
A significant body of work has been devoted to the synthesis and structural characterization of related compounds, which are often investigated for their potential applications in medicinal chemistry and materials science. For instance, Sharma et al. (2018) discussed the synthesis, structure, and molecular docking analysis of an anticancer drug, illustrating a comprehensive approach to designing compounds with specific biological targets (G. Sharma et al., 2018). Similarly, the work by Batibay et al. (2020) on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators showcases the development of novel materials for applications in photopolymerization, indicating the broad applicability of these compounds in creating advanced materials (Gonul S. Batibay et al., 2020).
Anticancer Activity
Several studies have evaluated the anticancer activity of compounds with structures similar to the specified acetamide derivative. Shi et al. (2020) reported on novel coumarin derivatives, including their synthesis and evaluation against human cancer cell lines, highlighting the potential for these compounds to be developed into effective anticancer agents (Lei Shi et al., 2020).
Antioxidant Activity
The antioxidant properties of new coumarin derivatives have also been a subject of research, as demonstrated by Kadhum et al. (2011), who studied the antioxidant activity of synthesized coumarins using various radical methods, suggesting their potential use as antioxidants in pharmaceutical formulations or as protective agents in biological systems (A. Kadhum et al., 2011).
Cardioprotective Effects
Research by Emna et al. (2020) focused on the cardioprotective effects of a benzo[f]chromen derivative against myocardial infarction induced by isoproterenol in rats, providing insights into potential therapeutic applications of these compounds in treating heart diseases (Khdhiri Emna et al., 2020).
Propriétés
IUPAC Name |
2-[4-oxo-3-(4-propan-2-ylphenyl)chromen-7-yl]oxy-N-(2,3,4-trifluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3NO4/c1-14(2)15-3-5-16(6-4-15)19-12-34-22-11-17(7-8-18(22)26(19)32)33-13-23(31)30-21-10-9-20(27)24(28)25(21)29/h3-12,14H,13H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEISGXQPCKKUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=C(C(=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4622024.png)
![3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4622031.png)
![ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4622038.png)
![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate](/img/structure/B4622051.png)
![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622062.png)

![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4622075.png)

![2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4622088.png)
![2-[(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4622090.png)
![dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate](/img/structure/B4622096.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)
![N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)